methyl 1-(3-isopropylureido)cyclohexanecarboxylate
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Overview
Description
. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methyl ester and an isopropylcarbamoyl group.
Preparation Methods
The synthesis of methyl 1-(3-isopropylureido)cyclohexanecarboxylate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the methyl ester group: This step often involves esterification reactions using methanol and an appropriate acid catalyst.
Addition of the isopropylcarbamoyl group: This can be done through carbamoylation reactions using isopropylamine and a suitable carbamoylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
methyl 1-(3-isopropylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature .
Scientific Research Applications
methyl 1-(3-isopropylureido)cyclohexanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-(3-isopropylureido)cyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
methyl 1-(3-isopropylureido)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 1-aminocyclopropanecarboxylate: This compound is a structural analog and has similar applications in plant growth regulation.
Methyl 1-aminocyclohexanecarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(propan-2-ylcarbamoylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)13-11(16)14-12(10(15)17-3)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGIQOMHNGAXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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